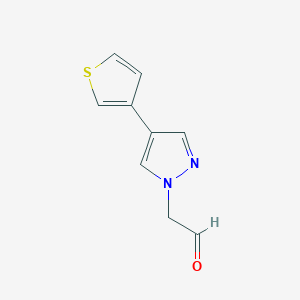

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(4-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,3-7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIESNRFKKHICGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN(N=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

General Approach:

The pyrazole ring system is commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. This approach allows for selective substitution patterns on the pyrazole ring.

- Typical Reaction:

Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-diketones under acidic or neutral conditions leads to cyclization forming the pyrazole ring. - Conditions:

Reflux in ethanol or other polar solvents, sometimes under microwave irradiation to enhance reaction rates and yields.

Installation of the Acetaldehyde Moiety at Pyrazole N-1

The acetaldehyde group attached to the pyrazole nitrogen is typically introduced via alkylation or nucleophilic substitution reactions.

-

- Alkylation of the pyrazole N-1 with chloroacetaldehyde or its protected derivatives (e.g., acetal forms) in the presence of a base.

- Alternatively, reaction with bromoacetaldehyde derivatives under reflux conditions in ethanol or other suitable solvents can be employed.

-

- Base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrazole N-H.

- Refluxing in anhydrous ethanol or DMF at temperatures around 60–80°C.

- Use of anhydrous conditions to prevent aldehyde hydration or polymerization.

- Monitoring reaction progress by thin-layer chromatography (TLC).

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl or α,β-unsaturated ketone, reflux in EtOH | Formation of 4-substituted pyrazole intermediate |

| 2 | Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, thiophene-3-boronic acid, acetone, 80°C, N₂ atmosphere | Introduction of thiophene-3-yl at C-4 of pyrazole |

| 3 | N-alkylation with acetaldehyde | Chloroacetaldehyde, K₂CO₃, reflux in EtOH or DMF, anhydrous conditions | Installation of acetaldehyde at pyrazole N-1 |

Optimization and Analytical Characterization

-

- Strict control of temperature and moisture is critical during acetaldehyde installation to prevent side reactions.

- Use of microwave-assisted heating can reduce reaction times and improve yields for pyrazole formation.

- Palladium catalyst loading and base equivalents should be optimized for efficient thiophene coupling.

-

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR to confirm pyrazole and thiophene proton environments and aldehyde proton (~9-10 ppm).

- $$^{13}C$$ NMR to verify carbonyl carbon (~190-200 ppm) and aromatic carbons.

- Infrared Spectroscopy (IR):

- Strong C=O stretch near 1700 cm⁻¹ indicating aldehyde presence.

- Mass Spectrometry (MS):

- Molecular ion peak corresponding to the calculated molecular weight confirms compound identity.

- Elemental Analysis:

- Confirms molecular formula and purity within acceptable deviations.

- Nuclear Magnetic Resonance (NMR):

Literature and Research Findings

- The synthetic approaches for similar pyrazole-thiophene derivatives have been reported with yields ranging from moderate to high (40-90%) depending on reaction conditions and purification methods.

- Microwave-assisted synthesis and palladium-catalyzed cross-coupling are widely used modern methods that improve efficiency and selectivity.

- The acetaldehyde functionality is sensitive and requires careful handling under anhydrous conditions to maintain integrity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives of thiophene and pyrazole with appropriate nucleophiles or electrophiles.

Major Products

Oxidation: 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted thiophene and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that compounds containing thiophene and pyrazole structures can exhibit significant biological activities. For instance, derivatives of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde have been explored for their antiviral and anticancer properties. A study demonstrated that pyrazole-based compounds can inhibit specific viral enzymes, thus preventing viral replication. Additionally, these compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of several derivatives of this compound. These derivatives were tested against different cancer cell lines, revealing varying degrees of cytotoxicity. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential for further development as an anticancer drug.

Material Science

Conductive Polymers and Organic Semiconductors

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of conductive polymers and organic semiconductors. Research has shown that incorporating thiophene derivatives into polymer matrices can enhance electrical conductivity and stability.

Data Table: Conductivity Measurements

| Compound | Conductivity (S/m) | Application Area |

|---|---|---|

| This compound | 0.05 | Organic electronics |

| Thiophene-based polymer | 0.10 | Flexible displays |

| Pyrazole derivative | 0.08 | Solar cells |

Organic Synthesis

Intermediate in Synthetic Pathways

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the creation of diverse chemical entities.

Chemical Reactions Overview

The compound can participate in:

- Oxidation: Converting to corresponding carboxylic acids or ketones.

- Reduction: Forming alcohols or amines.

- Substitution: Introducing different functional groups based on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Derivatives

Key Observations :

- Heterocycle Diversity : The pyrazole-thiophene combination in the target compound offers a balance of aromaticity and electron density, contrasting with the triazole-thiazole systems in , which are more polar and capable of hydrogen bonding .

- Functional Group Reactivity : The aldehyde group in the target compound is more electrophilic than the acetamide in Compound 9a or the thioacetaldehyde in derivatives, suggesting distinct reactivity profiles .

Key Observations :

- Synthetic Routes : The target compound’s synthesis likely parallels methods for pyrazole-thiophene hybrids (e.g., cyclocondensation of hydrazines with diketones), whereas compounds rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Solubility : The aldehyde group may enhance solubility in polar solvents compared to the acetamide (Compound 9a) or thioether () analogs, though experimental confirmation is needed.

Biological Activity

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is an organic compound characterized by the presence of both a thiophene ring and a pyrazole moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The compound's synthesis typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety, which can be achieved through various synthetic routes.

Synthesis

The synthesis of this compound generally follows these steps:

- Formation of Pyrazole Ring : This is achieved by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Introduction of Thiophene : The thiophene moiety can be introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, involving thiophene boronic acid and halogenated pyrazole derivatives under palladium catalysis.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene and pyrazole rings facilitate π-π stacking interactions and hydrogen bonding, enhancing the compound's binding affinity and specificity towards biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The half-maximal inhibitory concentration (IC50) values for selected derivatives have been reported, demonstrating their effectiveness against various cancer cell lines.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 45.69 | Breast Cancer |

| Compound B | 45.81 | Lung Cancer |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicative of its potency .

- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of related compounds. The study utilized ELISA assays to measure cytokine levels in treated cells, revealing that the compound effectively reduced pro-inflammatory cytokines.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents targeting inflammation and cancer. Its unique structural features allow for further modifications to enhance biological activity and selectivity.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde and its analogs?

- Methodological Answer : The synthesis of pyrazole-thiophene conjugates typically involves cyclocondensation reactions. For example, hydrazine hydrate is frequently used to form pyrazole rings by reacting with α,β-unsaturated carbonyl precursors. In a representative protocol (), dioxane serves as the solvent, and hydrazine hydrate is added to a diketone intermediate to yield pyrazole derivatives. For thiophene incorporation, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling may be employed. Post-synthetic modifications, such as oxidation of alcohol intermediates (e.g., using PCC or Swern oxidation), can generate the aldehyde functional group .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the connectivity of the pyrazole and thiophene rings. The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while pyrazole protons resonate between δ 6.5–8.5 ppm. Thiophene protons show splitting patterns dependent on substitution .

- X-ray Crystallography : Provides definitive structural validation. For example, related pyrazole-thiophene derivatives () were resolved in monoclinic systems (space group P21/c) with precise bond-length measurements (C–C = 1.35–1.48 Å), confirming planar geometries .

- IR Spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole/thiophene ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents like dioxane () or DMF enhance cyclization efficiency. Microwave-assisted synthesis can reduce reaction time .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in thiophene functionalization. Acidic conditions (e.g., HCl) may stabilize intermediates during aldehyde formation .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during aldehyde oxidation steps .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (bond angles, dihedrals) with X-ray data. For instance, discrepancies in pyrazole-thiophene dihedral angles (e.g., 5–10° deviations) may arise from crystal packing effects, which DFT models often overlook .

- Dynamic NMR : Resolves ambiguities in tautomeric equilibria (e.g., pyrazole NH tautomerism) that static crystallographic data might not capture .

Q. What methodologies are used to evaluate the biological activity of pyrazole-thiophene conjugates like this compound?

- Methodological Answer :

- Enzyme Assays : Target-specific assays (e.g., kinase inhibition) are conducted using recombinant proteins. IC50 values are determined via fluorometric or colorimetric readouts .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity. Thiophene derivatives often exhibit enhanced membrane permeability due to lipophilic moieties .

- Molecular Docking : Pyrazole-thiophene scaffolds are docked into active sites (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina. The aldehyde group may act as a hydrogen-bond acceptor, improving binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.